DNA-PK-IN-3
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Overview
Description
DNA-PK-IN-3 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK is a key enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. Inhibiting DNA-PK has significant implications in cancer therapy, as it can enhance the efficacy of radiotherapy and chemotherapy by preventing the repair of DNA damage in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNA-PK-IN-3 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic aromatic substitution, reduction, and cyclization. The final product is obtained through purification processes like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure the scalability and economic feasibility of the production process.
Chemical Reactions Analysis
Types of Reactions
DNA-PK-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions such as specific temperatures, pH levels, and solvent environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.
Scientific Research Applications
DNA-PK-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of DNA-PK in DNA repair mechanisms.
Biology: Helps in understanding the cellular processes involved in DNA damage response and repair.
Medicine: Investigated for its potential in cancer therapy, particularly in combination with radiotherapy and chemotherapy.
Industry: Used in the development of new therapeutic agents targeting DNA repair pathways.
Mechanism of Action
DNA-PK-IN-3 exerts its effects by selectively inhibiting the activity of DNA-PK. The inhibition occurs through the binding of this compound to the catalytic subunit of DNA-PK, preventing its activation and subsequent phosphorylation of target proteins involved in the NHEJ pathway. This leads to the accumulation of DNA double-strand breaks, ultimately resulting in cell death, particularly in cancer cells.
Comparison with Similar Compounds
Similar Compounds
AZD7648: Another selective DNA-PK inhibitor with similar applications in cancer therapy.
NU7441: A potent DNA-PK inhibitor used in preclinical studies for cancer treatment.
M3814: A DNA-PK inhibitor currently under clinical investigation for its potential in enhancing the efficacy of radiotherapy.
Uniqueness
DNA-PK-IN-3 is unique due to its high selectivity and potency in inhibiting DNA-PK. This makes it a valuable tool in both research and therapeutic applications, providing insights into DNA repair mechanisms and offering potential benefits in cancer treatment.
Properties
Molecular Formula |
C19H19N9O |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(oxan-4-yl)purino[7,8-a]imidazol-3-amine |
InChI |
InChI=1S/C19H19N9O/c1-12-8-16-22-11-23-27(16)10-14(12)24-18-21-9-15-17(25-18)28(13-2-6-29-7-3-13)19-20-4-5-26(15)19/h4-5,8-11,13H,2-3,6-7H2,1H3,(H,21,24,25) |
InChI Key |
FONYQGUKTNGBHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C5=NC=CN45)C6CCOCC6 |
Origin of Product |
United States |
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